molecular formula C6H10ClNO B13319102 3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine

3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine

Cat. No.: B13319102
M. Wt: 147.60 g/mol
InChI Key: ZPQJCNJCHSQHPT-UHFFFAOYSA-N
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Description

3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine is a chemical compound with the molecular formula C₆H₁₀ClNO It is an azetidine derivative, characterized by the presence of a chloropropenyl group attached to the azetidine ring via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine typically involves the reaction of azetidine with 2-chloroprop-2-en-1-ol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the azetidine, followed by the addition of 2-chloroprop-2-en-1-ol to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the chloropropenyl group to a propyl group.

    Substitution: The chlorine atom in the chloropropenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the azetidine ring.

    Reduction: Reduced forms of the chloropropenyl group.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine involves its interaction with various molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its azetidine ring structure combined with a chloropropenyl group

Properties

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

3-(2-chloroprop-2-enoxy)azetidine

InChI

InChI=1S/C6H10ClNO/c1-5(7)4-9-6-2-8-3-6/h6,8H,1-4H2

InChI Key

ZPQJCNJCHSQHPT-UHFFFAOYSA-N

Canonical SMILES

C=C(COC1CNC1)Cl

Origin of Product

United States

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